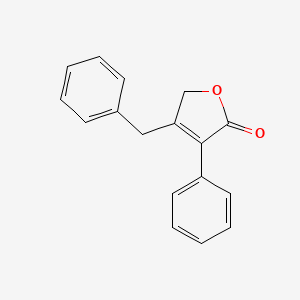
gimnoascolídeo A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El Gimbnoascolídeo A tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El Gimbnoascolídeo A ejerce sus efectos principalmente a través de la inhibición enzimática. Actúa como un inhibidor de tipo mixto de la α-glucosidasa, uniéndose a un sitio alostérico de la enzima . Esta inhibición reduce el pico postprandial de los niveles de glucosa en sangre, lo cual es beneficioso para controlar la diabetes . Además, inhibe la proteína tirosina fosfatasa 1B, un modulador negativo de la señalización de insulina, lo que mejora la sensibilidad a la insulina .
Compuestos Similares:
Gimbnoascolídeo B y C: Estos son butenólidos aromáticos aislados de las mismas especies de hongos y comparten características estructurales similares.
Xantonas (Sydowinina A y B): Estos compuestos también exhiben actividades inhibidoras de enzimas, pero difieren en sus estructuras centrales y efectos biológicos específicos.
Singularidad: El Gimbnoascolídeo A es único debido a su doble actividad inhibitoria contra la α-glucosidasa y la proteína tirosina fosfatasa 1B, que son objetivos críticos para el manejo de la diabetes . Sus propiedades vasodilatadoras lo distinguen aún más de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
4-benzyl-3-phenyl-5H-furan-2-one plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in vasodilation. This compound has been shown to inhibit calcium-induced vasoconstriction in aortic rings, suggesting that it interacts with calcium channels or related proteins
Cellular Effects
The effects of 4-benzyl-3-phenyl-5H-furan-2-one on various cell types and cellular processes are profound. In vascular smooth muscle cells, this compound induces relaxation by inhibiting calcium influx, which is crucial for muscle contraction . This inhibition likely affects cell signaling pathways that rely on calcium as a secondary messenger. Furthermore, 4-benzyl-3-phenyl-5H-furan-2-one may influence gene expression related to vascular function, although specific genes and pathways have yet to be identified.
Molecular Mechanism
At the molecular level, 4-benzyl-3-phenyl-5H-furan-2-one exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, the compound prevents calcium ions from entering the cells, thereby reducing muscle contraction and promoting vasodilation . This mechanism is crucial for its role as a vasodilator and highlights the potential therapeutic applications of 4-benzyl-3-phenyl-5H-furan-2-one in conditions characterized by excessive vasoconstriction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-benzyl-3-phenyl-5H-furan-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light or heat. Long-term studies have shown that 4-benzyl-3-phenyl-5H-furan-2-one can maintain its vasodilatory effects over extended periods, although its potency may diminish due to gradual degradation . These findings underscore the importance of proper storage and handling to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 4-benzyl-3-phenyl-5H-furan-2-one vary with different dosages in animal models. At low doses, the compound effectively induces vasodilation without significant adverse effects. At higher doses, 4-benzyl-3-phenyl-5H-furan-2-one may cause toxicity, including hypotension and potential damage to vascular tissues . These dosage-dependent effects highlight the need for careful dose optimization in potential therapeutic applications.
Metabolic Pathways
4-benzyl-3-phenyl-5H-furan-2-one is involved in metabolic pathways related to its biotransformation and elimination. The compound is likely metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into more water-soluble metabolites for excretion . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 4-benzyl-3-phenyl-5H-furan-2-one is transported and distributed through passive diffusion and possibly active transport mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Its distribution within the body is influenced by factors such as lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-benzyl-3-phenyl-5H-furan-2-one is critical for its activity and function. The compound is likely localized in the cytoplasm and may accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with calcium channels and other target proteins . Post-translational modifications or targeting signals may direct 4-benzyl-3-phenyl-5H-furan-2-one to these compartments, enhancing its biological effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Gimbnoascolídeo A se puede sintetizar utilizando un acoplamiento quimioselectivo S(N)2' de bromuro de fenilmagnesio con fumarato de dimetilo 2-(bromometil), seguido de una sustitución alílica quimioselectiva de bromuro en 3-(bromometil)-4-fenilfurano-2,5-diona con bromuro de fenilmagnesio .
Métodos de Producción Industrial:
Análisis De Reacciones Químicas
Tipos de Reacciones: El Gimbnoascolídeo A experimenta diversas reacciones químicas, incluidas reacciones de reducción y sustitución . Por ejemplo, se puede reducir con paladio sobre carbono para producir una mezcla de enantiómeros .
Reactivos y Condiciones Comunes:
Reducción: El paladio sobre carbono (Pd/C) se utiliza como catalizador para las reacciones de reducción.
Sustitución: El bromuro de fenilmagnesio se utiliza para la sustitución alílica quimioselectiva.
Productos Principales:
Comparación Con Compuestos Similares
Gymnoascolide B and C: These are aromatic butenolides isolated from the same fungal species and share similar structural features.
Xanthones (Sydowinin A and B): These compounds also exhibit enzyme inhibitory activities but differ in their core structures and specific biological effects.
Uniqueness: Gymnoascolide A is unique due to its dual inhibitory activity against both α-glucosidase and protein tyrosine phosphatase 1B, which are critical targets for diabetes management . Its vasodilatory properties further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
3-benzyl-4-phenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTHRDSFKNSBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Gymnoascolide A?
A1: Gymnoascolide A has been identified as a potential antifungal agent. [] Additionally, research indicates it displays inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. [] This suggests potential applications in managing conditions like diabetes.
Q2: From what natural sources can Gymnoascolide A be obtained?
A2: Gymnoascolide A was first isolated from the Australian soil ascomycete Gymnoascus reessii. [] It has also been found in other fungal species, including Malbranchea filamentosa [, ] and Nigrospora sphaerica. [] Interestingly, Nigrospora sphaerica was identified as a marine source of this compound, marking its first isolation from a marine environment. []
Q3: Are there any reported synthetic routes for Gymnoascolide A?
A3: Yes, several synthetic approaches for Gymnoascolide A have been developed. Key reactions include chemoselective SN2' coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate and chemoselective allylic substitution of bromide in 3-(bromomethyl)-4-phenylfuran-2,5-dione with phenylmagnesium bromide. [, ] Regioselective N-Selectride-induced reduction of 3-benzyl-4-phenylfuran-2,5-dione is another crucial step in its synthesis. []
Q4: Can the structure of Gymnoascolide A be modified to potentially enhance its biological activity?
A4: Research suggests that structural modifications of Gymnoascolide A can influence its activity. For instance, reduction of Gymnoascolide A with Pd/C yields a mixture of enantiomers that demonstrate similar α-glucosidase inhibitory activity but might possess improved drug-likeness properties. [] This indicates that exploring structural analogs could lead to the discovery of derivatives with enhanced potency or a better pharmacological profile.
Q5: What analytical techniques are commonly employed for the characterization and quantification of Gymnoascolide A?
A5: Various spectroscopic methods are crucial for the structural elucidation of Gymnoascolide A. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] For purification and isolation purposes, techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed. []
Q6: Have any studies investigated the mechanism of action of Gymnoascolide A against α-glucosidase?
A6: Yes, kinetic studies indicate that Gymnoascolide A acts as a mixed-type inhibitor of α-glucosidase. [] Furthermore, docking analysis suggests that it might bind to an allosteric site on the enzyme, rather than directly competing with the substrate binding site. [] This allosteric mode of inhibition could be advantageous in drug development due to its potential for higher selectivity and lower risk of adverse effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


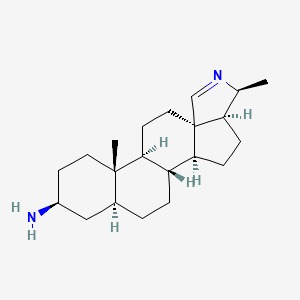
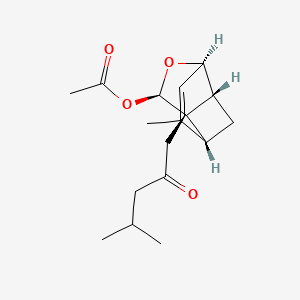
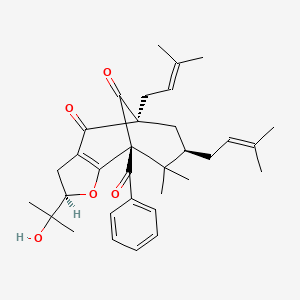

![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)


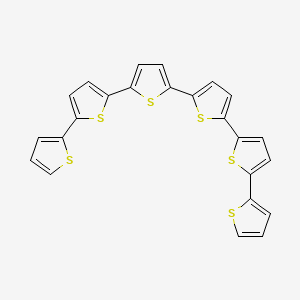

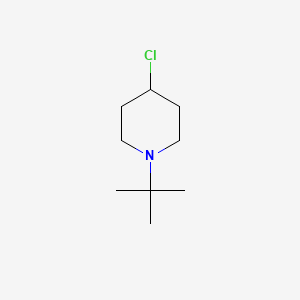
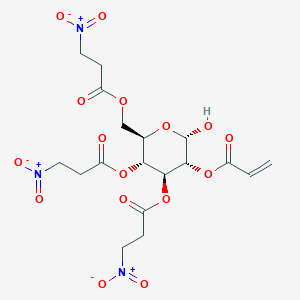

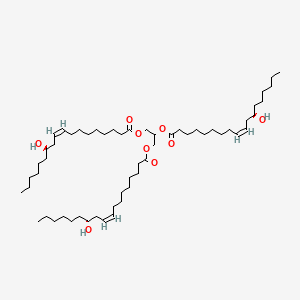
![(S)-2-Amino-4-(3,5-dioxo-[1,2,4]oxadiazolidin-2-yl)-butyric acid](/img/structure/B1246334.png)
